(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide
Description
The compound “(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide” (CAS: 797764-64-8) is a thiazolidinone derivative with the molecular formula C₁₉H₁₃Cl₂N₃O₂S and a molecular weight of 418.292 g/mol . Its structure features a central thiazolidin-4-one ring substituted with a 2,5-dichlorobenzyl group at position 5, a p-tolyl group at position 3, and a cyanoacetamide moiety at position 2. This compound is synthesized via condensation reactions involving thiosemicarbazides, chloroacetic acid, and aromatic aldehydes under acidic conditions, a method analogous to other thiazolidinone derivatives .
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-11-2-5-14(6-3-11)25-19(27)17(28-20(25)15(10-23)18(24)26)9-12-8-13(21)4-7-16(12)22/h2-8,17H,9H2,1H3,(H2,24,26)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBGGRQXRHQPIO-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide is a compound derived from the thiazolidine-2,4-dione scaffold, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring with various functional groups that contribute to its biological effects. The thiazolidine-2,4-dione framework is known for its ability to interact with multiple biological targets, making it a versatile lead structure in medicinal chemistry.
- PPAR-γ Activation : Thiazolidine derivatives are recognized for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial in regulating glucose metabolism and insulin sensitivity. This mechanism underpins their antidiabetic properties by improving insulin resistance and promoting adipocyte differentiation .
- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis through the targeting of Mur ligases, which are essential for bacterial survival. This mechanism has been observed in various thiazolidine derivatives .
- Anticancer Properties : The compound's potential as an anticancer agent has been attributed to its ability to induce apoptosis and inhibit cell proliferation across several cancer cell lines. Studies have shown that modifications at specific positions on the thiazolidine ring can enhance these effects .
Antidiabetic Activity
The activation of PPAR-γ by (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide leads to improved insulin sensitivity and glucose uptake in adipose tissues, making it a candidate for type II diabetes treatment .
Antimicrobial Activity
Research indicates that the compound demonstrates significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. Its ability to disrupt bacterial cell wall synthesis positions it as a potential therapeutic agent against infections .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The mechanism involves inducing apoptosis via intrinsic and extrinsic pathways .
Case Studies
- Antidiabetic Effects : A study involving diabetic rats treated with thiazolidine derivatives showed significant reductions in blood glucose levels and improved lipid profiles, indicating the efficacy of PPAR-γ agonism in metabolic disorders .
- Antimicrobial Efficacy : In vitro tests demonstrated that (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity Against Cancer Cells : The compound was assessed for cytotoxic effects on various cancer cell lines, revealing IC50 values indicating significant antiproliferative activity. Notably, modifications at the 5-position of the thiazolidine ring enhanced cytotoxicity against MCF-7 cells .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Antidiabetic | PPAR-γ activation | Improved insulin sensitivity in diabetic models |
| Antimicrobial | Inhibition of Mur ligases | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induction of apoptosis | Significant cytotoxicity against cancer cell lines |
Scientific Research Applications
Antibacterial Properties
Thiazolidinone derivatives are known for their antibacterial activities. Research indicates that (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide exhibits significant efficacy against various bacterial strains. The compound's structure allows for interaction with bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. Studies have shown that modifications in the thiazolidinone framework can enhance antibacterial potency, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound demonstrates potential anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). In vitro studies suggest that derivatives of thiazolidinones can significantly reduce inflammation markers, indicating a promising therapeutic application in managing chronic inflammatory diseases.
Anticancer Activity
Research has highlighted the anticancer potential of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may interfere with cancer cell signaling pathways, enhancing its potential as an anticancer agent .
Synthetic Pathways and Characterization
The synthesis of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide typically involves several key steps:
- Formation of the Thiazolidinone Core : This is achieved through the reaction of thioamide with α-haloketone under controlled conditions.
- Introduction of Functional Groups : The dichlorobenzyl and p-tolyl groups are introduced via nucleophilic substitution reactions.
- Purification : Techniques such as crystallization or chromatography are employed to isolate the desired product in high purity.
Characterization methods including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of synthesized compounds .
Antimicrobial Evaluation
A study evaluated various thiazolidinone derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria using standard microbiological assays. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that structural modifications could lead to enhanced efficacy against resistant strains .
In Vitro Anti-inflammatory Studies
In vitro assays were conducted to assess the anti-inflammatory properties of thiazolidinone derivatives, including (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide. The findings revealed a marked reduction in inflammatory markers such as TNF-alpha and IL-6 in treated cells compared to controls .
Anticancer Screening
In a recent study focusing on breast cancer cell lines, (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide showed significant cytotoxic effects at low micromolar concentrations. Mechanistic investigations indicated that the compound induces apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- Steric Effects: The p-tolyl group (methyl-substituted phenyl) in the target compound introduces steric hindrance, which may reduce rotational freedom compared to the planar 4-cyanobenzylidene group in Compound 11b .
- Hydrogen Bonding: Unlike Compound 8, which contains a hydroxyl group for hydrogen bonding, the target compound relies on its acetamide and cyano groups for polar interactions, altering solubility and binding affinity .
Key Observations :
- The target compound and Compound 11a share a similar solvent system (acetic anhydride/acetic acid), suggesting comparable reaction mechanisms involving acid-catalyzed cyclization .
- Higher yields in Compound 8 (81%) may result from the use of DMF/ethanol, which improves solubility of intermediates compared to acetic acid-based systems .
Spectral and Analytical Data
Table 3: NMR and IR Spectral Signatures
Key Observations :
- The cyano group’s IR stretch (~2,200 cm⁻¹) is consistent across all compounds, confirming its presence .
- The target compound’s lack of hydroxyl or NH protons (unlike Compound 8) simplifies its $^1$H NMR spectrum, reducing complexity in aromatic regions .
Q & A
Q. Q1: What are the standard synthetic routes for preparing (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide?
A: The compound is synthesized via a multi-step condensation reaction. A typical approach involves:
Core formation : Reacting a thiazolidinone precursor (e.g., 5-(2,5-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene) with cyanoacetamide under acidic conditions (acetic acid/acetic anhydride) and reflux (2–5 h). Sodium acetate is often used as a catalyst .
Z-configuration control : The (Z)-isomer is stabilized by intramolecular hydrogen bonding between the cyano group and the thiazolidinone oxygen, confirmed by NOESY or X-ray crystallography .
Purification : Recrystallization from DMF/ethanol or DMF/water mixtures yields pure product .
Advanced Reaction Optimization
Q. Q2: How can researchers optimize the condensation step to improve yield and stereoselectivity?
A: Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
- Catalyst screening : Sodium acetate or triethylamine improves proton transfer during cyclization .
- Temperature control : Reflux (100–120°C) minimizes side products like tautomeric (E)-isomers .
- Real-time monitoring : TLC or HPLC tracks reaction progress, allowing early termination to prevent decomposition .
Yield improvements (e.g., from 57% to 81%) are reported when optimizing stoichiometry and solvent ratios .
Structural Confirmation Techniques
Q. Q3: What spectroscopic and crystallographic methods validate the compound’s structure?
A:
- NMR : and NMR identify substituents (e.g., p-tolyl CH at δ 2.24 ppm, cyano C≡N at ~2200 cm in IR) .
- X-ray crystallography : SHELX refines crystal structures to confirm the Z-configuration and dihedral angles between the thiazolidinone core and aryl groups .
- Mass spectrometry : High-resolution MS (e.g., m/z 386 [M]) confirms molecular weight .
Data Contradiction Analysis
Q. Q4: How to resolve discrepancies between experimental and theoretical NMR chemical shifts?
A: Common approaches include:
Tautomerism assessment : Thiazolidinone derivatives may exhibit keto-enol tautomerism, altering expected shifts. DFT calculations (e.g., Gaussian) model tautomeric equilibria .
Solvent effects : DMSO-d induces hydrogen bonding, shifting NH or OH signals. Compare with CDCl data .
Impurity profiling : LC-MS identifies byproducts (e.g., unreacted aldehydes) that overlap with target peaks .
Computational Modeling for Electronic Properties
Q. Q5: What computational methods predict the compound’s electronic behavior and reactivity?
A:
- DFT studies : Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., cyano group’s electron-withdrawing effect) .
- Molecular docking : If bioactive, AutoDock/Vina models interactions with targets (e.g., enzymes in ’s antitumor assays) .
- Solvent-accessible surface area (SASA) : Predicts solubility and aggregation tendencies .
Biological Activity Assay Design
Q. Q6: How to design in vitro assays to evaluate pharmacological activity?
A: For hypoglycemic or antitumor studies:
- Target selection : Align with structural analogs (e.g., thiazolidinediones target PPARγ for hypoglycemia ).
- Cell-based assays : Use MTT or SRB protocols for cytotoxicity (e.g., IC determination in ) .
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify therapeutic windows .
Toxicity Profiling in Preclinical Models
Q. Q7: What methodologies assess toxicity in animal models?
A:
- Acute toxicity : Administer escalating doses (10–1000 mg/kg) to Wistar rats; monitor mortality, organ histopathology .
- Subchronic studies : 28-day exposure with hematological/biochemical profiling (e.g., liver enzymes ALT/AST) .
- Genotoxicity : Ames test or comet assay detects DNA damage .
Handling Stereochemical Instability
Q. Q8: How to prevent (Z)-to-(E) isomerization during storage or biological assays?
A:
- Light exclusion : Store in amber vials to prevent photoisomerization .
- Low-temperature storage : –20°C slows tautomerization .
- Buffer selection : Use phosphate buffers (pH 7.4) instead of Tris, which may catalyze isomerization .
Advanced Crystallographic Refinement
Q. Q9: What challenges arise in refining the compound’s crystal structure, and how are they addressed?
A:
- Disorder in aryl groups : Use SHELXL’s PART instruction to model split positions .
- Thermal motion : Anisotropic displacement parameters (ADPs) for non-H atoms improve R-factors (<0.05) .
- Hydrogen bonding : WinGX visualizes intermolecular interactions (e.g., N–H···O) critical for packing stability .
Contradictory Bioactivity Results
Q. Q10: How to address inconsistent bioactivity data across studies?
A:
Purity verification : HPLC (≥95% purity) excludes batch variability .
Assay conditions : Standardize protocols (e.g., serum-free media to avoid protein binding) .
Metabolic stability : Test microsomal degradation to identify active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
